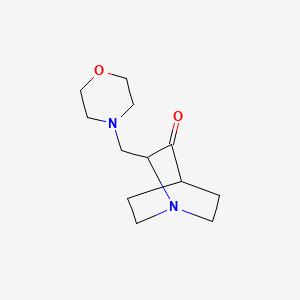

2-(4-Morpholinylmethyl)quinuclidin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

41971-48-6 |

|---|---|

Molecular Formula |

C12H20N2O2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-(morpholin-4-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one |

InChI |

InChI=1S/C12H20N2O2/c15-12-10-1-3-14(4-2-10)11(12)9-13-5-7-16-8-6-13/h10-11H,1-9H2 |

InChI Key |

IICSZVOVTPCORP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2CCC1C(=O)C2CN3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Morpholinylmethyl Quinuclidin 3 One and Its Analogues

Classical Mannich Reaction Approaches in Quinuclidinone Chemistry

The Mannich reaction is a fundamental and widely utilized method for the synthesis of 2-(4-morpholinylmethyl)quinuclidin-3-one. wikipedia.orglibretexts.orgorganic-chemistry.org This three-component condensation reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, quinuclidin-3-one (B120416), which possesses an enolizable proton at the C-2 position, reacts with formaldehyde (B43269) and a secondary amine, morpholine (B109124). wikipedia.orglibretexts.orgchemistrysteps.com

The reaction mechanism initiates with the formation of an iminium ion from the reaction between morpholine and formaldehyde. libretexts.orgchemistrysteps.com Quinuclidin-3-one then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the electrophilic iminium ion. libretexts.orgchemistrysteps.com This key carbon-carbon bond-forming step results in the desired β-amino-carbonyl compound, the Mannich base. wikipedia.org The reaction is typically performed under acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the ketone. wikipedia.org

Development of Novel Synthetic Routes and Reaction Mechanism Elucidation

While the classical Mannich reaction is a reliable method, research has focused on developing novel synthetic routes with improved efficiency and milder reaction conditions. One area of development involves the use of pre-formed aminomethylating agents.

Further advancements in understanding the reaction mechanism have been achieved through computational studies. These theoretical approaches provide valuable insights into the transition states and reaction pathways, aiding in the optimization of reaction conditions and the prediction of stereochemical outcomes.

Stereoselective Synthesis of this compound Derivatives

The introduction of a substituent at the C-2 position of the quinuclidin-3-one ring creates a stereocenter. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Mannich reactions have emerged as a powerful tool for controlling the stereochemical outcome. wikipedia.org These reactions often employ chiral organocatalysts, such as proline and its derivatives, to induce enantioselectivity. libretexts.org The catalyst can form a chiral enamine with the ketone, which then reacts with the iminium ion in a stereocontrolled manner, leading to the preferential formation of one enantiomer. The stereoselectivity can be influenced by factors such as the catalyst structure and the reaction conditions. For example, (S)-proline catalyzed Mannich reactions have been shown to favor the formation of the syn-diastereomer. libretexts.org

Large-Scale Synthesis Considerations for Quinuclidinone Intermediates

The transition from laboratory-scale synthesis to industrial production of quinuclidinone intermediates requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. hakon-art.comtsijournals.comscispace.com Key intermediates, such as 3-quinuclidinone hydrochloride, are foundational for the synthesis of a wide range of pharmaceuticals. lookchem.comresearchgate.net

One of the primary challenges in scaling up is the management of reaction conditions. While laboratory syntheses may utilize specialized reagents and solvents, large-scale processes often necessitate the use of more economical and less hazardous materials. hakon-art.com For instance, the synthesis of 3-quinuclidinone can be achieved via a Dieckmann condensation. wikipedia.org An industrially viable synthesis of racemic 3-quinuclidinol, a precursor to many quinuclidine (B89598) derivatives, has been developed under solvent-free conditions, significantly reducing cost and environmental impact. hakon-art.comtsijournals.comscispace.comtsijournals.comscholarscentral.com

Purification methods also differ significantly between laboratory and industrial scales. While chromatography is a common purification technique in the lab, it is often impractical for large quantities. Therefore, methods such as crystallization and distillation are preferred for large-scale purification due to their efficiency and lower cost. tsijournals.com

The table below outlines a comparison of typical parameters for laboratory versus large-scale synthesis of a generic quinuclidinone intermediate.

| Parameter | Laboratory Scale | Large-Scale Production |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with heat transfer fluid |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Purification | Column chromatography | Crystallization, distillation |

| Process Control | Manual monitoring | Automated process control systems |

Advanced Functionalization Strategies for the Quinuclidine Nucleus

The quinuclidine nucleus is a versatile scaffold that allows for extensive functionalization to generate a diverse library of compounds for drug discovery. nih.govnih.gov Beyond the C-2 position, other sites on the quinuclidine ring can be modified to explore structure-activity relationships.

The ketone at the C-3 position is a common site for modification. It can be reduced to a hydroxyl group, which can then be further derivatized through esterification or etherification. tsijournals.com The resulting 3-hydroxyquinuclidine derivatives are important building blocks for various therapeutic agents. tsijournals.com

The nitrogen atom of the quinuclidine ring can also be functionalized. Quaternization of the nitrogen to form quinuclidinium salts can enhance the biological activity of the molecule. nih.gov For example, quaternary N-benzyl derivatives of quinuclidine oximes have shown potent and broad-spectrum antimicrobial activity. nih.gov

Furthermore, modern cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to introduce aryl or other functional groups at various positions on the quinoline (B57606) ring, a related heterocyclic system. nih.gov These advanced methods significantly expand the chemical space that can be explored, starting from the basic quinuclidine scaffold. rsc.org

Structure Activity Relationship Sar and Rational Ligand Design Principles

Conformational Analysis and Stereochemical Influences on Bioactivity of Quinuclidinone Derivatives

The biological activity of chiral molecules is profoundly influenced by their stereochemistry, which dictates how they interact with their biological targets. nih.govnih.gov Natural products are typically biosynthesized in an enantiomerically pure form, and this chirality is often crucial for their mechanism of action, affecting not only target binding but also metabolic pathways and distribution within the body. nih.gov For different classes of compounds, stereochemistry can be a primary driver of both potency and pharmacokinetic properties. nih.gov

This spatial arrangement is critical for bioactivity, as drug-receptor interactions are highly specific. The relative orientation of the morpholine (B109124) ring, the quinuclidinone core, and the carbonyl group at the C3 position must be precise to fit into the binding pocket of a target receptor or enzyme. Molecular modeling studies on related chiral compounds have demonstrated that even subtle differences between stereoisomers can lead to significant variations in biological effect, with one isomer often displaying high activity while the other is inactive. nih.gov This suggests that a stereoselective uptake or binding mechanism is likely responsible for the observed bioactivity. nih.govnih.gov For quinuclidine (B89598) derivatives specifically, stereochemistry has been shown to be a key factor in determining their affinity for various receptor subtypes. researchgate.net

Significance of the Morpholine Moiety in Ligand-Receptor Interactions

In the context of 2-(4-Morpholinylmethyl)quinuclidin-3-one, the morpholine moiety contributes significantly to its potential ligand-receptor interactions. Due to its weak basic nitrogen and the opposing oxygen atom, the morpholine ring has a unique pKa and a flexible conformation. nih.gov This allows it to participate in both hydrophilic and lipophilic interactions. nih.gov

The oxygen atom in the morpholine ring is a key hydrogen-bond acceptor, capable of forming hydrogen bonds with donor groups (such as N-H or O-H) in the active site of a protein. youtube.comresearchgate.net These hydrogen bonds are moderately strong, reversible interactions that are critical for the specificity of drug-receptor binding. youtube.comimgroupofresearchers.com Furthermore, the morpholine group can improve a compound's solubility, bioavailability, and ability to cross the blood-brain barrier, which is a crucial attribute for drugs targeting the central nervous system (CNS). researchgate.netnih.gov Crystal structure analyses of other morpholine-containing drugs have confirmed the ring's direct interaction with key residues in receptor binding pockets, such as the hinge region of kinases. nih.gov

Table 1: Functional Roles of the Morpholine Moiety in Drug Design

| Contribution | Description | Reference |

|---|---|---|

| Enhanced Potency | The oxygen atom acts as a hydrogen bond acceptor, forming specific interactions with target residues. | nih.govresearchgate.net |

| Structural Scaffold | Provides a rigid, yet conformationally flexible, anchor to position other pharmacophoric elements correctly for binding. | sci-hub.senih.gov |

| Improved Pharmacokinetics | The ring's properties can enhance solubility, metabolic stability, and permeability across biological membranes like the BBB. | nih.govresearchgate.netnih.gov |

| Modulation of Basicity | The presence of the oxygen atom lowers the pKa of the nitrogen, which can be crucial for optimizing interactions and reducing off-target effects. | sci-hub.seresearchgate.net |

Impact of Quinuclidine Ring Substitutions on Pharmacological Profiles

The quinuclidine core is a rigid bicyclic structure that serves as a robust scaffold in many pharmacologically active compounds, including natural alkaloids like quinine (B1679958). mdpi.comtsijournals.com Modifications to this ring system can dramatically alter a compound's biological activity, selectivity, and safety profile. mdpi.comnih.gov

The pharmacological profile of this compound can be systematically tuned by introducing various substituents at different positions on the quinuclidine ring. For instance:

Substitutions at C2: Altering the linker between the quinuclidine and morpholine rings could affect the distance and flexibility between these two key moieties, potentially optimizing the fit within a receptor's binding site. researchgate.net

Substitutions at C3: Replacing the ketone at the C3 position with other functional groups, such as a hydroxyl (forming a quinuclidinol) or an ester, would significantly change the molecule's hydrogen bonding capacity and polarity, leading to different receptor interactions. acs.org

N-alkylation: Adding alkyl chains to the quinuclidine nitrogen would create quaternary derivatives. Studies on such compounds have shown that the length of the alkyl chain can directly influence cytotoxicity and inhibitory potency against enzymes like cholinesterases. mdpi.com

The following table illustrates hypothetical SAR data for analogues, demonstrating how substitutions could modulate biological activity.

Table 2: Hypothetical SAR Data for Quinuclidine Ring Substitutions

| Compound | R1 (at C2) | R2 (at C3) | R3 (at N1) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | -CH₂-Morpholine | =O | - | 5.2 |

| Analogue A | -CH₂-Morpholine | -OH (R) | - | 15.8 |

| Analogue B | -CH₂-Piperidine | =O | - | 25.1 |

| Analogue C | -CH₂-Morpholine | =O | -CH₃ | 8.4 |

| Analogue D | -H | =O | - | >100 |

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties, or "descriptors." nih.gov These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

For analogues of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring their biological activity (e.g., pIC₅₀). Various molecular descriptors would then be calculated for each analogue, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

A statistical model is then built to create a mathematical equation relating these descriptors to activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.org These techniques generate contour maps that visualize regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. frontiersin.orgnih.gov Such insights provide a detailed roadmap for structural modifications to enhance potency. frontiersin.org

Table 3: Example Descriptors for a QSAR Study

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Steric/Physical | Influences overall size and fit within the binding site. |

| Hydrogen Bond Donors | Electronic | Number of potential hydrogen bond donating groups. |

| Hydrogen Bond Acceptors | Electronic | Number of potential hydrogen bond accepting groups (e.g., morpholine oxygen, carbonyl oxygen). |

| Topological Polar Surface Area (TPSA) | Electronic/Topological | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Computational Approaches to Rational Design of Novel Quinuclidinone Derivatives

Modern drug discovery heavily relies on computational techniques to design novel ligands in a time- and cost-effective manner. longdom.orgspringernature.com Starting with the known structure of this compound, a rational design campaign can be initiated using a suite of in silico tools. longdom.org

The typical workflow includes:

Target Identification and Validation: If the biological target is known, its 3D structure (from X-ray crystallography, NMR, or homology modeling) is the starting point for structure-based drug design (SBDD). nih.govnih.gov

Pharmacophore Modeling: Based on the structure of the parent compound and its active analogues, a 3D pharmacophore model can be generated. This model defines the essential spatial arrangement of key features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) required for bioactivity. nih.gov

Virtual Screening: The pharmacophore model can be used to screen large chemical databases to identify new molecules that match the required features. nih.gov Alternatively, structure-based virtual screening uses molecular docking to fit millions of compounds into the target's binding site. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within a receptor's active site. nih.gov Docking studies for novel quinuclidinone derivatives would help prioritize compounds with the best predicted binding modes and scores for synthesis and experimental testing. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: For the most promising candidates identified through docking, MD simulations can be performed. These simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose and the key intermolecular interactions. nih.govnih.gov

This integrated computational approach allows researchers to explore vast chemical space, refine molecular structures for improved binding and pharmacokinetic properties, and generate high-quality lead candidates for further development. nih.govnih.gov

Pharmacological Characterization and Molecular Mechanisms of Action Preclinical Focus

Ligand-Receptor Binding Affinities and Selectivity Profiling of 2-(4-Morpholinylmethyl)quinuclidin-3-one Analogues

The structural scaffold of quinuclidin-3-one (B120416) has served as a versatile template for the development of novel ligands targeting a range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Research into analogues of this compound has provided initial insights into their potential receptor interaction profiles.

Cannabinoid Receptor (CB1, CB2) Ligand Interactions

Studies on analogues of quinuclidin-3-one have demonstrated notable affinity for cannabinoid receptors. Specifically, research into (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues has identified these compounds as novel, high-affinity ligands for both CB1 and CB2 receptors. One particular analogue exhibited a high affinity for the CB2 receptor. nih.gov The development of such ligands highlights the potential for the quinuclidinone core to be adapted for selective interaction with the endocannabinoid system. nih.gov Cannabinoid receptors, being key modulators of neurotransmission, inflammation, and pain, represent a significant area of therapeutic interest. mdpi.commoa.gov.tw

Muscarinic M3 Receptor Ligand Interactions

While direct binding data for this compound at the muscarinic M3 receptor is not extensively documented in publicly available literature, the quinuclidine (B89598) core is a well-established pharmacophore in the design of muscarinic receptor ligands. The M3 receptor, primarily coupled to Gq proteins, plays a crucial role in smooth muscle contraction, and its modulation is a key therapeutic strategy in various disorders. nih.govmdpi.com Functional assays for muscarinic receptor subtypes are well-established, allowing for the characterization of ligand affinity and efficacy. nih.gov The development of quinuclidine-based oxadiazoles (B1248032) has been explored for their activity at muscarinic receptors, indicating the tractability of this chemical space for M3 ligand design. mdpi.com

Serotonergic Receptor (5-HT3, 5-HT4) Ligand Interactions

The interaction of this compound with serotonergic receptors, specifically the 5-HT3 and 5-HT4 subtypes, remains an area for further investigation. These receptors play distinct roles in gastrointestinal function and central nervous system signaling. nih.govfrontiersin.orgcjnmcpu.com The 5-HT3 receptor is a ligand-gated ion channel, while the 5-HT4 receptor is a Gs-coupled GPCR. nih.govfrontiersin.org The design of selective ligands for these receptors is an active area of research, with comparative receptor mapping studies providing insights into the structural requirements for selectivity. frontiersin.org

Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor Agonism

The quinuclidine scaffold is a prominent feature in many potent and selective agonists of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). caltech.edunih.gov This homomeric ligand-gated ion channel is implicated in cognitive processes and inflammatory pathways. researchgate.net Studies on various quinuclidine derivatives have demonstrated their ability to act as selective agonists at this receptor, suggesting that this compound may also exhibit activity at this target. caltech.edunih.gov

Receptor Functional Assays and Efficacy Profiling (Agonism, Antagonism, Inverse Agonism)

Determining the functional activity of this compound and its analogues is critical to understanding their pharmacological effects. Such characterization involves assays that measure the compound's ability to activate (agonism), block (antagonism), or reduce the basal activity (inverse agonism) of a receptor.

For GPCRs like the cannabinoid and muscarinic receptors, functional responses can be assessed by measuring downstream signaling events. For instance, CB1 and CB2 receptor activation can be quantified by measuring the inhibition of adenylyl cyclase activity. nih.gov Similarly, M3 receptor activation is typically assessed by measuring the accumulation of inositol (B14025) phosphates or the release of intracellular calcium. mdpi.com

In the context of ligand-gated ion channels such as the α7 nAChR, functional efficacy is often determined using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes, to measure ion flow upon receptor activation. caltech.edu The efficacy of quinuclidine-based α7 nAChR agonists has been characterized, with some compounds acting as full agonists while others are partial agonists. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., G-protein modulation)

The interaction of a ligand with a GPCR initiates a cascade of intracellular events, primarily mediated by heterotrimeric G proteins. The specific G protein activated (e.g., Gs, Gi/o, Gq/11) dictates the downstream cellular response.

Analogues of this compound that interact with CB1 and CB2 receptors are expected to modulate Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.gov Conversely, interactions with the M3 receptor would likely involve the activation of the Gq/11 pathway, resulting in the stimulation of phospholipase C and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.gov Should the compound interact with 5-HT4 receptors, it would be anticipated to stimulate the Gs pathway, leading to an increase in cAMP production. frontiersin.org

The study of G-protein modulation provides a deeper understanding of a compound's mechanism of action and its potential therapeutic applications and side-effect profiles.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key aspect of its pharmacological profile and can underpin its therapeutic potential. While direct studies on this compound are limited, research on structurally related compounds, particularly those containing quinoline (B57606) and morpholine (B109124) moieties, provides insights into potential enzymatic targets.

PI3K Inhibition:

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth and survival, and its dysregulation is implicated in cancer. Consequently, PI3K inhibitors are a significant area of research. Studies have identified various quinoline, quinoxaline, and morpholine-containing derivatives as potent inhibitors of PI3K and the related mammalian target of rapamycin (B549165) (mTOR). For instance, a series of substituted quinolines and quinoxalines have been developed as dual PI3K/mTOR inhibitors. researchgate.net Similarly, 2-morpholino-pyrimidine derivatives with sulfonyl side chains have shown inhibitory activity against Class I PI3K isoforms and mTOR. nih.gov The presence of the morpholine group in this compound suggests a potential for interaction with the PI3K active site, a hypothesis that warrants further investigation through direct enzymatic assays.

DNA Topoisomerase II Inhibition:

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. semanticscholar.org Quinolone compounds, for example, are known to corrupt the function of bacterial DNA gyrase and topoisomerase IV. nih.gov Furthermore, certain synthetic compounds have been identified as catalytic inhibitors of mammalian DNA topoisomerase II. nih.gov Research on a novel purine (B94841) diamine analogue, QAP 1, which incorporates a quinoline moiety, demonstrated potent ATP-competitive catalytic inhibition of both topoisomerase II alpha and beta. rsc.org These findings suggest that the quinuclidine core, being a bioisostere of other nitrogen-containing heterocycles, might confer topoisomerase II inhibitory activity to its derivatives, although direct evidence for this compound is currently unavailable.

Mechanisms of Receptor Desensitization and Downregulation in Biased Agonism Studies

G protein-coupled receptors (GPCRs) are a major class of drug targets. Upon activation by an agonist, they initiate intracellular signaling cascades. This signaling is often terminated or attenuated through processes of desensitization and downregulation. Biased agonism is a phenomenon where a ligand can selectively activate certain signaling pathways over others, potentially leading to a more favorable therapeutic profile with fewer side effects. mdpi.comnih.gov

The process of desensitization often involves the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein and can lead to receptor internalization (endocytosis), and subsequent degradation (downregulation). nih.govnih.gov

Diverse Preclinical Biological Activities of this compound Analogues

Analogues of this compound, particularly those based on the quinuclidine and quinoline core, have been investigated for a range of biological activities in preclinical models.

Human Gammaherpesvirus 4, also known as Epstein-Barr virus (EBV), is a widespread virus that can cause infectious mononucleosis and is associated with certain cancers. nih.gov While a number of antiviral drugs can inhibit EBV replication in vitro, their clinical efficacy can be limited. nih.govnih.gov

Currently, there is a lack of specific studies in the public domain detailing the antiviral activity of this compound analogues against Human Gammaherpesvirus 4. However, research into other classes of compounds provides a basis for future investigations. For example, nucleoside analogues have been a major focus of anti-EBV drug discovery. sciforum.net Additionally, other structurally distinct compounds have shown anti-EBV activity. nih.gov The exploration of quinuclidinone derivatives for antiviral properties, particularly against EBV, remains an open area for research.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for new anti-inflammatory agents is an active area of research. researchgate.net

While direct studies on the anti-inflammatory properties of this compound are not prevalent, the structural components of its analogues, such as the quinazolinone and quinoline scaffolds, are found in compounds with demonstrated anti-inflammatory activity. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com For instance, certain quinazolinone derivatives have shown the ability to reduce edema in animal models of inflammation. nih.gov The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of pro-inflammatory signaling pathways. frontiersin.org Given these precedents, it is plausible that analogues of this compound could possess anti-inflammatory properties, a hypothesis that requires validation through dedicated preclinical studies.

The cytotoxic potential of quinuclidinone analogues against various cancer cell lines has been an area of active investigation.

Novel quinuclidinone analogues have been synthesized and evaluated for their effects on lung cancer cell lines. nih.gov Some of these derivatives were found to decrease cell proliferation in a dose-dependent manner, both alone and in combination with gamma-radiation, suggesting potential for both direct cytotoxicity and radiosensitization. nih.gov

Similarly, derivatives containing the quinoline scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a range of human tumor cell lines, including lung, colon, melanoma, and breast cancer. semanticscholar.orgnih.gov For example, a series of morpholine-substituted quinazoline (B50416) derivatives showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, inducing apoptosis and cell cycle arrest. rsc.org

The tables below summarize the cytotoxic activity of some quinoline and quinazolinone derivatives against various cancer cell lines, illustrating the potential of these scaffolds in cancer research.

Table 1: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives (AK-3 and AK-10)

| Compound | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | SHSY-5Y (IC₅₀ µM) |

|---|---|---|---|

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data from a study on morpholine substituted quinazoline derivatives. rsc.org

Table 2: Cytotoxic Activity of Quinolinequinone Analogues (AQQ1 and AQQ2)| Compound | DU-145 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) | HCT-116 (IC₅₀ µM) |

|---|---|---|---|

| AQQ1 | 4.18 | 8.27 | 5.83 |

| AQQ2 | 4.17 | 13.33 | 9.18 |

Data from a study on the cytotoxic evaluation of quinolinequinones. semanticscholar.org

These findings underscore the potential of quinuclidinone and related heterocyclic systems as a source of new anti-cancer agents.

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Quinuclidine-based compounds have shown promise in this area.

Several studies have reported the synthesis and evaluation of quaternary N-alkyl/alkylaryl derivatives of 3-hydroxyiminoquinuclidine and other 3-substituted quinuclidines for their antimicrobial activity. nih.govnih.gov These compounds have demonstrated potent activity against a panel of both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy against multidrug-resistant strains. nih.gov For example, certain quaternary quinuclidinium compounds have exhibited comparable or even better antibacterial and antifungal activity than reference drugs like gentamicin (B1671437) and amphotericin B. nih.gov

The minimum inhibitory concentrations (MICs) of some quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria are presented in the table below.

Table 3: Antibacterial Activity of Quinoline-2-one Derivatives

| Compound | MRSA (MIC µg/mL) | VRE (MIC µg/mL) | MRSE (MIC µg/mL) |

|---|---|---|---|

| 6c | 0.75 | 0.75 | 2.50 |

| Daptomycin (control) | 0.75 | 1.25 | 0.75 |

Data from a study on quinoline-2-one derivatives against multidrug-resistant Gram-positive bacterial strains. nih.gov

Furthermore, novel 1,2,4-triazole (B32235) derivatives, which share heterocyclic structural features, have also been synthesized and shown to possess significant antifungal and antibacterial activity, particularly against Microsporum gypseum and Staphylococcus aureus. nih.gov The collective evidence suggests that the quinuclidine scaffold is a valuable template for the design of new antimicrobial agents.

Central Nervous System Stimulating Activities (Mechanism-based investigations)

Preclinical investigations into the central nervous system (CNS) effects of quinuclidinone derivatives have suggested a potential for these compounds to exhibit stimulating activities. While direct experimental data on the specific compound this compound is not extensively available in the public domain, the broader class of quinuclidinone derivatives has been noted for its CNS-stimulating properties. tsijournals.com The structural characteristics of these compounds, particularly the rigid bicyclic quinuclidine core, provide a unique scaffold for interaction with various CNS targets.

Research into structurally related quinuclidine-based compounds has offered insights into potential mechanisms of action that could underlie CNS stimulation. These investigations have primarily focused on the cholinergic system, a key network in the brain involved in arousal, learning, memory, and attention.

One area of investigation for similar compounds has been their interaction with cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. A study on a series of quinuclidine carbamates demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which can manifest as CNS stimulation. While these were carbamate derivatives, this line of inquiry suggests a plausible mechanistic pathway for other quinuclidinone-based molecules.

Another significant CNS target for quinuclidine derivatives is the nicotinic acetylcholine receptor (nAChR), particularly the α7 subtype, which is implicated in cognitive function and neuronal signaling. A study on novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles, which share the quinuclidine core, characterized them as partial and silent agonists at the human α7 nAChR. nih.gov Partial agonism at this receptor can lead to a modulated stimulatory effect on the CNS. The activity of these compounds was evaluated using electrophysiological assays on Xenopus laevis oocytes expressing human α7 nAChRs. nih.gov

The table below summarizes the findings for these related quinuclidine derivatives, offering a potential framework for understanding the CNS activities of this compound.

| Compound Class | Investigated Activity | Key Findings | Potential Implication for CNS Stimulation |

| Quinuclidine Carbamates | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Acted as inhibitors of both AChE and BChE. nih.gov | Increased acetylcholine levels could lead to enhanced cholinergic neurotransmission and CNS stimulation. nih.gov |

| 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles | α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation | Characterized as partial and silent agonists at the α7 nAChR. nih.gov | Partial agonism at α7 nAChRs can modulate neuronal excitability and contribute to a stimulating effect. nih.gov |

It is important to emphasize that these findings are based on analogues and not on this compound itself. Future mechanism-based investigations on this specific compound would be necessary to elucidate its precise pharmacological profile and confirm any CNS stimulating activities. Such studies would likely involve binding assays to a panel of CNS receptors and transporters, as well as in vivo behavioral models to assess stimulant-like effects.

Computational Chemistry and Molecular Modeling Applications in Research of 2 4 Morpholinylmethyl Quinuclidin 3 One

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.orgresearchgate.net In the context of 2-(4-Morpholinylmethyl)quinuclidin-3-one, molecular docking simulations could be employed to predict its binding mode within the active site of a specific biological target. This information is crucial for understanding the molecular basis of its activity and for designing derivatives with improved affinity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on their complementarity.

Detailed Research Findings:

A hypothetical docking study of this compound against a putative kinase target could reveal key interactions. For instance, the morpholine (B109124) moiety might form hydrogen bonds with backbone atoms of the hinge region, a common interaction pattern for kinase inhibitors. The quinuclidine (B89598) core, with its rigid bicyclic structure, could fit into a hydrophobic pocket, while the carbonyl group of the quinuclidinone ring might act as a hydrogen bond acceptor.

Table 1: Hypothetical Molecular Docking Results of this compound and its Analogs against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 | MET102, GLU85, LEU150 | Hydrogen bond, Hydrophobic, Hydrogen bond |

| Analog 1 (R=H) | -7.2 | MET102, LEU150 | Hydrogen bond, Hydrophobic |

| Analog 2 (R=Cl) | -9.1 | MET102, GLU85, LEU150, TYR86 | Hydrogen bond, Hydrophobic, Hydrogen bond, Pi-cation |

This table presents hypothetical data for illustrative purposes.

Binding Free Energy Calculations for Affinity Prediction

While molecular docking provides a rapid assessment of binding modes, binding free energy calculations offer a more accurate prediction of the binding affinity between a ligand and its target. wustl.edufrontiersin.orgresearcher.lifenih.gov These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the free energy of binding by combining molecular mechanics energy terms with solvation free energies.

Detailed Research Findings:

Applying MM/PBSA calculations to the docked pose of this compound could provide a quantitative estimate of its binding affinity. The results can be decomposed into contributions from different energy terms (e.g., van der Waals, electrostatic, solvation), offering a deeper understanding of the driving forces behind binding. This information can be invaluable for lead optimization, allowing researchers to prioritize modifications that are predicted to enhance binding affinity.

Table 2: Hypothetical Binding Free Energy Contributions for the Interaction of this compound with a Target Protein

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -35.6 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govslideshare.netnih.gov A pharmacophore model for this compound could be developed based on its predicted binding mode. This model would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess a similar arrangement of features and are therefore likely to bind to the same target.

Detailed Research Findings:

A pharmacophore model derived from the binding conformation of this compound might include a hydrogen bond acceptor feature from the morpholine oxygen, a hydrophobic feature corresponding to the quinuclidine cage, and another hydrogen bond acceptor from the quinuclidinone carbonyl. A virtual screening campaign using this model could lead to the identification of structurally diverse compounds with the potential for similar biological activity.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. mdpi.commdpi.comnih.govnih.govnih.govchemrxiv.org By simulating the motion of atoms in the protein-ligand complex, MD can reveal important information about the stability of the binding mode, the flexibility of the protein and ligand, and the specific interactions that are maintained throughout the simulation.

Detailed Research Findings:

An MD simulation of the this compound-protein complex could confirm the stability of the interactions predicted by molecular docking. Analysis of the simulation trajectory might show that the hydrogen bonds involving the morpholine and quinuclidinone moieties are stable over time. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions, which is often not captured by docking studies. The root mean square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex.

Table 3: Hypothetical Analysis of a 100 ns Molecular Dynamics Simulation of the this compound-Protein Complex

| Parameter | Average Value | Fluctuation | Interpretation |

| Ligand RMSD | 1.2 Å | ± 0.3 Å | Stable binding pose |

| Protein Backbone RMSD | 2.5 Å | ± 0.5 Å | Protein structure is stable |

| Key Hydrogen Bond Occupancy | > 80% | - | Crucial interactions are maintained |

This table presents hypothetical data for illustrative purposes.

Predictive Modeling of Biological Activity (e.g., QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational methods that correlate the chemical structure of a series of compounds with their biological activity. profacgen.comdrugdesign.orgmdpi.comnih.gov To build a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined activities is required. The models are then generated by relating various molecular descriptors (e.g., physicochemical properties, steric and electronic fields) to the observed activity.

Detailed Research Findings:

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a 3D map that illustrates which regions of the molecule are sensitive to modification. For example, the CoMFA steric contour map might indicate that bulky substituents are favored in a particular region of the quinuclidine ring to enhance activity, while the electrostatic map might highlight areas where electronegative groups would be beneficial. These models can be used to predict the activity of newly designed compounds before their synthesis. mdpi.com

Advanced Applications and Future Research Directions for 2 4 Morpholinylmethyl Quinuclidin 3 One Derivatives

Development as Chemical Probes for Elucidating Biological Pathways

The precise elucidation of complex biological pathways is fundamental to understanding disease and developing new therapeutics. Chemical probes—small molecules designed to selectively interact with a specific protein target—are invaluable tools in this endeavor. cambridgemedchemconsulting.com To be effective, a chemical probe must exhibit high potency and exceptional selectivity for its intended target over other proteins to avoid generating misleading data. cambridgemedchemconsulting.comescholarship.org The development of derivatives of 2-(4-Morpholinylmethyl)quinuclidin-3-one as chemical probes is an active area of research, leveraging the distinct properties of the quinuclidinone scaffold.

Researchers are designing these derivatives to serve as molecular tools for investigating specific biological questions. For instance, novel ligands based on a 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole scaffold have been synthesized to explore the different activation modes of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov This receptor is particularly interesting as it exhibits both ionotropic (ion channel) and metabotropic-like (intracellular signaling) functions. nih.gov By systematically modifying the quinuclidine-based structure, scientists aim to create probes that can preferentially trigger one of these signaling pathways, thereby helping to unravel the distinct physiological roles of each function. nih.gov

A common strategy for creating effective probes involves incorporating a "tag" or "handle" for visualization or pull-down experiments. For example, synthetic approaches can be adapted to introduce alkyne or azide (B81097) groups into the molecule. nih.gov These tagged probes can then be used in "click chemistry" reactions within a cellular environment to attach fluorescent dyes or biotin, allowing for the visualization of the probe's location or the identification of its binding partners. nih.gov

Table 1: Key Characteristics of High-Quality Chemical Probes

| Characteristic | Description | Rationale |

|---|---|---|

| Potency | High affinity for the target protein, typically with activity demonstrated in cells at concentrations less than 1 µM. escholarship.org | Ensures that the biological effect is achieved at low concentrations, minimizing off-target effects. |

| Selectivity | Minimal interaction with other proteins, especially those within the same family. cambridgemedchemconsulting.com | Crucial for attributing a biological observation directly to the modulation of the intended target. |

| Mechanism of Action | A well-understood and confirmed interaction with the target (e.g., agonist, antagonist, inhibitor). | Provides clarity on how the probe influences the biological system under study. |

| Cellular Activity | The ability to penetrate cell membranes and engage the target in a cellular context. escholarship.org | Translates biochemical activity into a useful tool for studying living systems. |

| Availability of a Negative Control | An inactive analogue, often a stereoisomer, that is structurally similar but does not bind to the target. escholarship.org | Helps to confirm that the observed biological effects are due to on-target activity and not some other property of the chemical scaffold. |

Exploration in Asymmetric Catalysis Utilizing Quinuclidine (B89598) Scaffolds

The rigid, three-dimensional structure of the quinuclidine nucleus makes it an excellent chiral scaffold for applications in asymmetric catalysis. This field focuses on using chiral catalysts to guide chemical reactions to produce a specific enantiomer (one of two mirror-image forms) of a product, which is critical in drug development as different enantiomers can have vastly different biological activities.

The quinuclidine framework has been successfully employed as a hydrogen-atom-transfer (HAT) catalyst in reactions initiated by visible light. rhhz.net These catalysts can selectively abstract hydrogen atoms from specific positions in a molecule, enabling the functionalization of otherwise unreactive C-H bonds. rhhz.net This method provides a powerful and alternative route for synthesizing bioactive compounds. rhhz.net While much of the work has focused on producing racemic (equal mixture of enantiomers) compounds, the potential for developing chiral quinuclidine-based HAT systems for asymmetric synthesis is a significant area of future research. rhhz.net

Furthermore, the quinuclidine scaffold is a core component of cinchona alkaloids like quinine (B1679958) and quinidine, which are renowned organocatalysts. The total synthesis of these complex natural products has been achieved using strategies that rely on the precise, stereoselective construction of the quinuclidine ring. researchgate.net Research has shown that modifying the quinuclidine ring within these alkaloids can substantially influence the catalyst's activity and enantioselectivity in various chemical transformations. researchgate.net This highlights the "tunable" nature of the scaffold, where small structural changes can lead to significant improvements in catalytic performance. The development of novel catalyst systems is increasingly focused on this concept of "scaffold-oriented asymmetric catalysis," where the catalyst's backbone is rationally designed to create a specific reaction environment. nih.govnih.gov

Table 2: Applications of the Quinuclidine Scaffold in Catalysis

| Catalysis Application | Role of the Quinuclidine Scaffold | Example Reaction |

|---|---|---|

| Asymmetric Organocatalysis | Serves as the chiral backbone for famous catalysts like quinine and quinidine. researchgate.net | Asymmetric conjugate addition reactions. researchgate.net |

| Hydrogen-Atom-Transfer (HAT) Catalysis | Acts as the core of the catalyst to enable the selective activation of C-H bonds under visible light. rhhz.net | Direct C-H functionalization of amines, ethers, and alcohols. rhhz.net |

| Lewis Base Catalysis | The nitrogen atom in the quinuclidine ring can act as a Lewis base to activate substrates. rhhz.net | Activation of unsaturated compounds like alkenes. rhhz.net |

Optimization of Physicochemical Parameters for Enhanced Biological Application (e.g., strategies for targeted delivery)

For any compound to be effective in a biological system, it must possess suitable physicochemical properties, including solubility, stability, and the ability to reach its target site. A major goal in modern drug development is targeted delivery, which aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing side effects. nih.gov Derivatives of this compound are amenable to structural modifications designed to optimize these parameters.

Strategies for targeted delivery can be broadly categorized as passive or active.

Passive Targeting: This approach often relies on the "Enhanced Permeability and Retention" (EPR) effect, where nanoparticles tend to accumulate in tumor tissues due to their leaky blood vessels. americanpharmaceuticalreview.com Derivatives of quinuclidinone could be encapsulated within nanocarriers such as liposomes or polymeric nanoparticles to take advantage of this effect. nih.govamericanpharmaceuticalreview.com

Active Targeting: This involves attaching a targeting ligand to the drug or its carrier, which then binds to specific receptors that are overexpressed on target cells. nih.gov The nitrogen atoms within the quinuclidine and morpholine (B109124) rings of this compound provide potential handles for chemical conjugation. For example, a derivative could be linked to folic acid to target cancer cells that overexpress the folate receptor. nih.gov

Other physical factors can also be exploited for targeted release. For instance, drug-loaded carriers can be designed to release their payload in response to specific stimuli present in the target microenvironment, such as a lower pH or the presence of certain enzymes. americanpharmaceuticalreview.com

Table 3: Strategies for Targeted Delivery and Physicochemical Optimization

| Strategy | Method | Potential Modification to Quinuclidinone Scaffold |

|---|---|---|

| Passive Targeting (EPR Effect) | Encapsulation in nanocarriers (e.g., liposomes, micelles). nih.govamericanpharmaceuticalreview.com | No direct modification needed; the compound is the payload. |

| Active Targeting | Conjugation to a targeting moiety (e.g., antibody, peptide, folic acid). nih.gov | Chemical linkage via the morpholine or quinuclidine nitrogen atoms. |

| pH-Sensitive Delivery | Incorporation into a pH-responsive polymer or liposome. americanpharmaceuticalreview.com | The basicity of the nitrogen atoms could be exploited in pH-sensitive formulations. |

| Improved Solubility | Addition of polar functional groups. | Introduction of hydroxyl or carboxyl groups to the scaffold. |

Emerging Research Areas and Unexplored Biological Targets for Quinuclidinone Compounds

The structural motifs present in this compound are also found in other classes of biologically active molecules, suggesting new and unexplored avenues for research. The morpholine ring, in particular, is a common feature in many kinase inhibitors. For example, a series of 4-morpholino-2-phenylquinazolines were evaluated as potent and selective inhibitors of the PI3 kinase p110α enzyme, a key target in cancer therapy. nih.gov This suggests that quinuclidinone derivatives bearing a morpholine group could be screened for activity against various protein kinases.

Recent studies on 2-substituted quinazolinones have also demonstrated significant anti-proliferative activity against a range of cancer cell lines, further supporting the potential of this general scaffold type in oncology. nih.gov The strategy of molecular hybridization, where two or more pharmacophoric units are combined into a single molecule, is a powerful approach for designing new ligands with novel activity. juniperpublishers.com One could envision hybrid molecules that combine the quinuclidinone core with other fragments known to interact with specific biological targets.

Furthermore, as mentioned previously, the complex pharmacology of the α7 nAChR presents a rich area for further investigation. The ability to design quinuclidinone derivatives that can act as "silent agonists" or selectively modulate the receptor's different signaling arms is a key emerging area. nih.gov This could lead to novel therapeutics for neurological and inflammatory disorders where this receptor plays a crucial role.

Table 4: Potential Unexplored Targets and Research Directions for Quinuclidinone Derivatives

| Potential Target Class | Rationale | Emerging Research Direction |

|---|---|---|

| Protein Kinases (e.g., PI3K) | The morpholine moiety is a known pharmacophore in many kinase inhibitors. nih.gov | Screening of a quinuclidinone library against a panel of cancer-related kinases. |

| Cancer Cell Proliferation | Related quinazolinone scaffolds show potent anti-proliferative effects. nih.gov | Synthesis and evaluation of novel derivatives for activity against diverse cancer cell lines. |

| α7 nAChR Modulation | The quinuclidine core is a known ligand for nAChRs, which have complex signaling functions. nih.gov | Development of biased ligands that selectively activate either the ionotropic or metabotropic pathways of the receptor. |

| Novel Hybrid Molecules | Combining the quinuclidinone scaffold with other bioactive fragments could lead to new activities. juniperpublishers.com | Design and synthesis of conjugates with fragments targeting G-protein coupled receptors (GPCRs) or other enzyme classes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.